N-(2-Aminoethyl)-3,5-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Aminoethyl)-3,5-dimethylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an aminoethyl group attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-3,5-dimethylbenzamide typically involves the reaction of 3,5-dimethylbenzoic acid with ethylenediamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride. This intermediate is then reacted with ethylenediamine to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-3,5-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form primary amines.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(2-Aminoethyl)-3,5-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with target proteins, influencing their activity. Additionally, the benzamide moiety can interact with hydrophobic pockets in proteins, further modulating their function. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-Aminoethyl)benzamide: Lacks the methyl groups on the benzene ring, resulting in different chemical properties.
N-(2-Aminoethyl)-4-methylbenzamide: Has a single methyl group on the benzene ring, leading to variations in reactivity and biological activity.
N-(2-Aminoethyl)-3,4-dimethylbenzamide: The position of the methyl groups affects the compound’s steric and electronic properties.
Uniqueness
N-(2-Aminoethyl)-3,5-dimethylbenzamide is unique due to the specific positioning of the methyl groups on the benzene ring, which can influence its chemical reactivity and interactions with biological targets
Properties
Molecular Formula |
C11H16N2O |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
N-(2-aminoethyl)-3,5-dimethylbenzamide |
InChI |
InChI=1S/C11H16N2O/c1-8-5-9(2)7-10(6-8)11(14)13-4-3-12/h5-7H,3-4,12H2,1-2H3,(H,13,14) |
InChI Key |
WKFPTTKVEOOXMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.